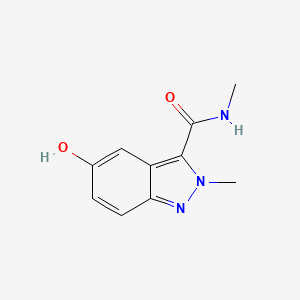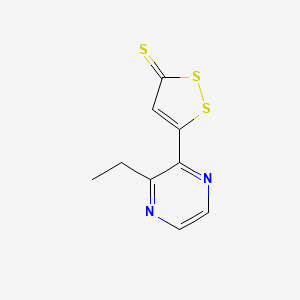
5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid is a complex organic compound characterized by the presence of a quinoline ring substituted with a methyl group at the 2-position and a furan ring substituted with a carboxylic acid group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran, and catalysts such as palladium .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Wissenschaftliche Forschungsanwendungen
5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the furan ring can participate in various biochemical reactions, influencing cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Quinolin-3-yl)furan-2-carboxylic acid
- 5-(Quinolin-6-yl)furan-2-carboxylic acid
Uniqueness
5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid is unique due to the presence of a methyl group at the 2-position of the quinoline ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications .
Eigenschaften
CAS-Nummer |
893738-37-9 |
|---|---|
Molekularformel |
C15H11NO3 |
Molekulargewicht |
253.25 g/mol |
IUPAC-Name |
5-(2-methylquinolin-6-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C15H11NO3/c1-9-2-3-10-8-11(4-5-12(10)16-9)13-6-7-14(19-13)15(17)18/h2-8H,1H3,(H,17,18) |
InChI-Schlüssel |
LCQOSKUJVKYPBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C3=CC=C(O3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Iodo-2-{2-[4-(methylamino)phenyl]ethenyl}-4H-1-benzopyran-4-one](/img/structure/B12616212.png)
![6-Methyl-2-{3-[(3-oxobutyl)amino]phenoxy}pyridine-3-carboxylic acid](/img/structure/B12616217.png)
![2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-3-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12616223.png)


![5-{[3-Iodo-6-(trifluoromethyl)pyridin-2-YL]oxy}pent-2-enoic acid](/img/structure/B12616239.png)

![2,7-Diazaspiro[4.4]nonane, 2-(4-nitrophenyl)-, (5S)-](/img/structure/B12616247.png)

![2-(4-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12616253.png)
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5S)-](/img/structure/B12616260.png)
![5,7-Bis(3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine](/img/structure/B12616266.png)


